molecular formula C8H5BrFNO4 B8649250 2-(2-Bromo-4-fluoro-5-nitrophenyl)acetic acid

2-(2-Bromo-4-fluoro-5-nitrophenyl)acetic acid

Cat. No. B8649250
M. Wt: 278.03 g/mol
InChI Key: WNJCWYNDZVJWAA-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluoro-5-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H5BrFNO4 and its molecular weight is 278.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-4-fluoro-5-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-4-fluoro-5-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Bromo-4-fluoro-5-nitrophenyl)acetic acid

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5BrFNO4/c9-5-3-6(10)7(11(14)15)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)

InChI Key

WNJCWYNDZVJWAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add nitric acid (65%, 21.0 g, 0.22 mol) dropwise to a cooled mixture (−10° C.) of (2-bromo-4-fluorophenyl)acetic acid (50 g, 0.22 mol) in concentrated sulfuric acid (250 mL) and stir the resulting mixture at −10-0° C. for 20 min. Pour onto crushed ice, extract with EtOAc (3×200 mL), wash organics with brine (3×100 mL), dry over sodium sulfate, and concentrate in vacuo to give the title compound (50 g, 84% yield). 1H NMR (400 MHz, CDCl3): δ 8.04 (d, J=7.6 Hz, 1H), 7.57 (d, J=9.0 Hz, 1H), 3.87 (s, 2H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

Nitric acid (16.00 mL, 322 mmol) was cooled to −15° C. and treated portion-wise with 2-bromo-4-fluorophenylacetic acid (10.00 g, 42.9 mmol) maintaining an internal temperature of −10° C. to −5° C. Once the addition was complete the mixture was warmed to 5° C. over −15 minutes, poured onto ice (200 mL), stirred vigorously until all of the ice melted, and then filtered and rinsed with water. The resulting solid was dissolved in EtOAc, washed with brine, dried (MgSO4) and concentrated to dryness to afford 2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid (10.93 g, 92% yield) as a bright yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.29 (d, 1H), 8.04 (d, 1H), 3.85 (s, 2H).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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